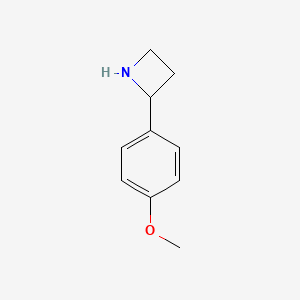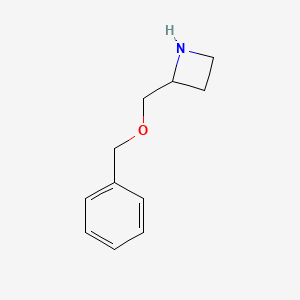
2-((苄氧基)甲基)氮杂环丁烷
描述
2-((Benzyloxy)methyl)azetidine is a nitrogen-containing heterocyclic compound featuring a four-membered azetidine ring. This compound is of significant interest due to its unique structural properties and potential applications in various fields, including medicinal chemistry and organic synthesis. The presence of the benzyloxy group attached to the azetidine ring enhances its reactivity and potential for functionalization.
科学研究应用
2-((Benzyloxy)methyl)azetidine has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of bioactive molecules, including potential drug candidates.
Organic Synthesis: The compound is used in the development of new synthetic methodologies and the preparation of complex molecules.
Polymer Chemistry: It can be incorporated into polymer backbones to impart unique properties.
作用机制
Target of Action
Azetidines, a class of compounds to which 2-((benzyloxy)methyl)azetidine belongs, are known to interact with various biological targets due to their unique four-membered ring structure .
Mode of Action
It’s known that azetidines exhibit unique reactivity due to the considerable ring strain, which can be triggered under appropriate reaction conditions . The benzyloxy group in 2-((Benzyloxy)methyl)azetidine could potentially undergo nucleophilic substitution reactions .
Biochemical Pathways
Azetidines are known to participate in various chemical reactions, including ring contraction, cycloaddition reactions, c–h activation, coupling with grignard reagents, and strain-release homologation . These reactions could potentially influence various biochemical pathways.
Pharmacokinetics
The unique four-membered ring structure of azetidines is known to influence their pharmacokinetic properties .
Result of Action
The unique reactivity of azetidines due to their ring strain could potentially lead to various molecular and cellular effects .
Action Environment
The stability of azetidines, including 2-((benzyloxy)methyl)azetidine, is known to be influenced by their ring strain .
生化分析
Biochemical Properties
2-((Benzyloxy)methyl)azetidine plays a crucial role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. The compound’s interaction with enzymes often involves the cleavage of the N–C bond, facilitated by the ring strain inherent in azetidines . This interaction can lead to the formation of reactive intermediates that participate in further biochemical transformations. Additionally, 2-((Benzyloxy)methyl)azetidine has been shown to interact with proteins involved in signal transduction pathways, influencing cellular responses to external stimuli .
Cellular Effects
The effects of 2-((Benzyloxy)methyl)azetidine on various cell types and cellular processes are profound. The compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, 2-((Benzyloxy)methyl)azetidine can activate or inhibit specific signaling pathways, leading to changes in gene expression profiles and metabolic activities . These effects are particularly relevant in the context of cancer research, where azetidine derivatives are explored for their potential to disrupt aberrant cell signaling and proliferation .
Molecular Mechanism
At the molecular level, 2-((Benzyloxy)methyl)azetidine exerts its effects through various mechanisms. The compound can bind to specific biomolecules, leading to enzyme inhibition or activation. For example, the interaction of 2-((Benzyloxy)methyl)azetidine with kinases can result in the inhibition of kinase activity, thereby modulating downstream signaling events . Additionally, the compound’s ability to induce changes in gene expression is mediated through its interaction with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-((Benzyloxy)methyl)azetidine can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 2-((Benzyloxy)methyl)azetidine remains stable under specific conditions, but its degradation products can also exhibit biological activity . Long-term exposure to the compound in in vitro and in vivo studies has revealed its potential to induce sustained changes in cellular behavior, including alterations in cell growth and differentiation .
Dosage Effects in Animal Models
The effects of 2-((Benzyloxy)methyl)azetidine vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as the inhibition of tumor growth or the modulation of immune responses . Higher doses can lead to toxic or adverse effects, including cellular toxicity and organ damage . Understanding the dosage-dependent effects of 2-((Benzyloxy)methyl)azetidine is essential for optimizing its use in preclinical and clinical studies .
Metabolic Pathways
2-((Benzyloxy)methyl)azetidine is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. The compound’s metabolism can lead to the formation of active metabolites that contribute to its overall biological activity . Additionally, 2-((Benzyloxy)methyl)azetidine can influence metabolic flux and metabolite levels, impacting cellular energy production and biosynthetic processes .
Transport and Distribution
The transport and distribution of 2-((Benzyloxy)methyl)azetidine within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments . The efficient transport of 2-((Benzyloxy)methyl)azetidine is crucial for its biological activity, as it ensures that the compound reaches its target sites within the cell .
Subcellular Localization
The subcellular localization of 2-((Benzyloxy)methyl)azetidine plays a significant role in its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, 2-((Benzyloxy)methyl)azetidine may localize to the nucleus, where it interacts with transcription factors to modulate gene expression . Understanding the subcellular distribution of the compound is essential for elucidating its mechanism of action and optimizing its therapeutic potential .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-((Benzyloxy)methyl)azetidine typically involves the following steps:
Formation of the Azetidine Ring:
Introduction of the Benzyloxy Group: The benzyloxy group can be introduced via nucleophilic substitution reactions, where a suitable benzyloxy precursor reacts with the azetidine ring under basic conditions.
Industrial Production Methods
Industrial production of 2-((Benzyloxy)methyl)azetidine may involve optimized versions of the above synthetic routes, utilizing continuous flow reactors and advanced catalytic systems to enhance yield and purity. Specific details on industrial methods are often proprietary and may vary between manufacturers.
化学反应分析
Types of Reactions
2-((Benzyloxy)methyl)azetidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can yield secondary amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the azetidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like alkoxides or amines can be employed under basic conditions.
Major Products
Oxidation: N-oxides of 2-((Benzyloxy)methyl)azetidine.
Reduction: Secondary amines derived from the azetidine ring.
Substitution: Various substituted azetidines depending on the nucleophile used.
相似化合物的比较
Similar Compounds
Azetidine: A simpler analogue without the benzyloxy group.
2-Azetidinone: A related compound with a carbonyl group at the 2-position.
N-Benzylazetidine: Similar structure but with a benzyl group directly attached to the nitrogen atom.
Uniqueness
2-((Benzyloxy)methyl)azetidine is unique due to the presence of the benzyloxy group, which enhances its reactivity and potential for functionalization compared to simpler azetidines. This makes it a valuable intermediate in the synthesis of more complex molecules .
属性
IUPAC Name |
2-(phenylmethoxymethyl)azetidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO/c1-2-4-10(5-3-1)8-13-9-11-6-7-12-11/h1-5,11-12H,6-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMXORLHSVQERNS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC1COCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-[(5-Bromo-4-methyl-2-pyridinyl)amino]-2-butanol](/img/structure/B1441044.png)
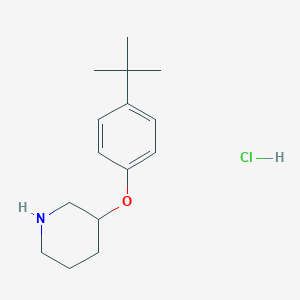
![4-[2-(4-Chloro-3,5-dimethylphenoxy)ethyl]-piperidine hydrochloride](/img/structure/B1441047.png)
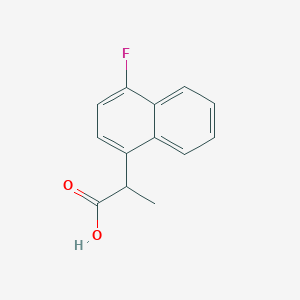


![2-[(2-Hydroxyethyl)(methyl)amino]isonicotinic acid](/img/structure/B1441056.png)
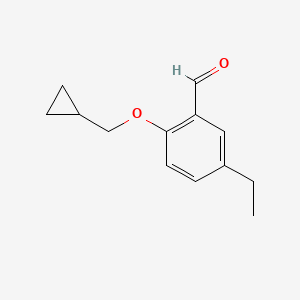
![2-[(4-Amino-6-chloro-1,3,5-triazin-2-YL)(ethyl)-amino]-1-ethanol](/img/structure/B1441058.png)
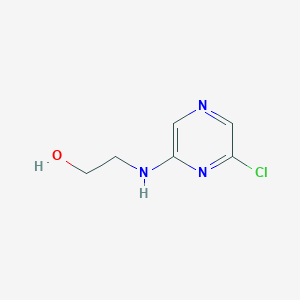
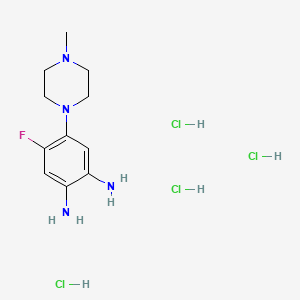

![2-{2-[2-(Tert-butyl)-4-methylphenoxy]-ethyl}piperidine hydrochloride](/img/structure/B1441064.png)
